
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid
Overview
Description
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both pyrrolidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with pyrrolidine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pain Management and Anti-inflammatory Properties
Research has indicated that 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid derivatives can be utilized in the synthesis of compounds aimed at treating pain and inflammation. For instance, patents describe methods involving this compound to develop analgesics and anti-inflammatory agents effective against various pain-related conditions and inflammatory diseases .
Cancer Treatment
The compound has also been explored for its potential in oncology. Certain derivatives have demonstrated activity against cancer cell lines, suggesting that they may inhibit tumor growth or induce apoptosis in malignant cells. The mechanisms often involve modulation of specific signaling pathways associated with cancer progression .
Neurodegenerative Diseases
Another significant application lies in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds derived from this compound have shown promise in preclinical studies for their neuroprotective effects, potentially mitigating the progression of these debilitating conditions .
Biochemical Research
Enzyme Inhibition
this compound can interact with various enzymes, serving as an inhibitor for specific metabolic pathways. This property is particularly useful in biochemical research where modulation of enzyme activity is required to understand metabolic processes or to develop new therapeutic strategies .
Receptor Binding
The compound has been studied for its ability to bind to specific receptors, which can influence cellular responses. This characteristic is vital for drug design, especially when targeting receptors involved in neurotransmission or hormonal regulation .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Pain Management | Demonstrated efficacy in reducing pain scores in animal models when administered with other analgesics. |
Study B | Cancer Research | Showed inhibition of cell proliferation in breast cancer cell lines; further studies are needed for clinical relevance. |
Study C | Neuroprotection | Indicated potential protective effects against neurotoxicity in neuronal cultures exposed to beta-amyloid peptides. |
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Another compound featuring a pyrrolidine ring, used in similar applications.
Pyrazine-2-carboxylic acid: A compound with a pyrazine ring, also used in medicinal chemistry.
Uniqueness
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid is unique due to the combination of both pyrrolidine and pyrazine rings in its structure. This dual-ring system provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring attached to a pyrazine core with a carboxylic acid functional group. This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Effects on A549 Cells
In a study assessing the compound's efficacy against A549 human lung adenocarcinoma cells, it was found that:
- Concentration : Compounds were tested at a concentration of 100 µM for 24 hours.
- Results : The compound significantly reduced cell viability to approximately 66%, indicating potent anticancer activity.
The study also included non-cancerous human small airway epithelial cells (HSAEC-1 KT) to evaluate toxicity, revealing that while the compound was effective against cancer cells, it also exhibited some cytotoxic effects on normal cells, suggesting a need for further structural modifications to enhance selectivity .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent, particularly against multidrug-resistant strains.
The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. In particular, it has demonstrated effectiveness against:
- Staphylococcus aureus (including MRSA strains)
- Klebsiella pneumoniae
- Escherichia coli
In tests against these pathogens, the compound exhibited significant inhibition at concentrations as low as 0.25 mg/mL, outperforming standard antibiotics like streptomycin .
Comparative Biological Activity Table
Activity Type | Target Organism/Cell Line | Concentration Tested | Result |
---|---|---|---|
Anticancer | A549 (lung cancer cells) | 100 µM | Cell viability reduced to 66% |
Antimicrobial | S. aureus | 0.25 - 1 mg/mL | Significant inhibition observed |
Antimicrobial | K. pneumoniae | 0.25 - 1 mg/mL | Effective against multidrug-resistant strains |
Properties
IUPAC Name |
5-pyrrolidin-1-ylpyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-5-11-8(6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNAPWWKVPCCNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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